Cas no 860193-92-6 (7-methylquinolin-4-amine)
7-methylquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-methylquinolin-4-amine
- 4-AMINO-7-METHOXYLQUINOLINE
- 4-AMINO-7-METHYLQUINOLINE
- AKOS002669501
- 860193-92-6
- SCHEMBL3071029
- CHEMBL2393221
- FT-0702629
- SY264656
- MFCD08337828
- DTXSID10589053
- DB-076537
-
- MDL: MFCD08337828
- Inchi: 1S/C10H10N2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12)
- InChI Key: SZUXCWXZQUMIPM-UHFFFAOYSA-N
- SMILES: N1C=CC(=C2C=CC(C)=CC=12)N
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91000
- LogP: 2.70660
7-methylquinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194068-1g |
4-Amino-7-methylquinoline |
860193-92-6 | 95% | 1g |
$1625 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1194068-1g |
4-Amino-7-methylquinoline |
860193-92-6 | 95% | 1g |
$1625 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1194068-1g |
4-Amino-7-methylquinoline |
860193-92-6 | 95% | 1g |
$1625 | 2025-02-27 |
7-methylquinolin-4-amine Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 7-methylquinolin-4-amine
Comprehensive Overview of 7-methylquinolin-4-amine (CAS No. 860193-92-6): Properties, Applications, and Research Insights
7-methylquinolin-4-amine (CAS No. 860193-92-6) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its methyl-substituted quinoline core, serves as a versatile building block for synthesizing complex molecules. Its unique structural features, including the 4-amino group and 7-methyl substitution, contribute to its reactivity and potential applications in drug discovery and organic electronics.
Recent trends in heterocyclic chemistry highlight the growing demand for functionalized quinolines like 7-methylquinolin-4-amine. Search engine analytics reveal frequent queries such as "7-methylquinolin-4-amine synthesis," "CAS 860193-92-6 applications," and "quinoline derivatives in medicinal chemistry," reflecting strong academic and industrial interest. Researchers particularly value this compound for its role in developing fluorescence probes and kinase inhibitors, aligning with current focuses on targeted therapeutics and bioimaging technologies.
The physicochemical properties of 7-methylquinolin-4-amine make it suitable for diverse applications. With a molecular weight of 158.20 g/mol and moderate lipophilicity (LogP ~2.1), it demonstrates favorable drug-like properties for pharmaceutical development. Advanced studies utilizing computational chemistry models predict its strong binding affinity to various biological targets, particularly in central nervous system disorders. These characteristics position it as a valuable scaffold in fragment-based drug design (FBDD) approaches.
In material science applications, the electron-rich quinoline structure of 7-methylquinolin-4-amine enables its use as a precursor for organic semiconductors. The compound's ability to participate in π-π stacking interactions makes it particularly interesting for developing optoelectronic materials, addressing current industry demands for flexible electronics and OLED technologies. Recent patent analyses show increasing incorporation of similar methylated quinoline derivatives in energy storage devices and photovoltaic cells.
Synthetic methodologies for 7-methylquinolin-4-amine continue to evolve, with recent literature emphasizing green chemistry approaches. Modern protocols employ catalytic amination and microwave-assisted synthesis to improve yields while reducing environmental impact. Analytical characterization typically involves HPLC-MS for purity assessment and X-ray crystallography for structural confirmation, with the compound exhibiting characteristic UV-Vis absorption at 320-350 nm due to its conjugated system.
The safety profile of 7-methylquinolin-4-amine has been extensively studied, with proper handling requiring standard laboratory precautions. While not classified as hazardous under current regulations, researchers emphasize the importance of proper ventilation and personal protective equipment when working with this compound. Stability studies indicate excellent shelf life when stored under anhydrous conditions at -20°C, making it convenient for long-term research projects.
Emerging research directions for 7-methylquinolin-4-amine include its potential in metal-organic frameworks (MOFs) and as a ligand for transition metal catalysts. The compound's chelating ability and structural tunability make it attractive for designing novel coordination complexes. Additionally, its fluorescence properties are being explored for developing chemical sensors, particularly for detecting heavy metal ions in environmental samples.
Commercial availability of 7-methylquinolin-4-amine (CAS No. 860193-92-6) has expanded significantly, with multiple suppliers offering the compound in various research-grade quantities. Current market analysis shows stable pricing for this fine chemical, with bulk purchases attracting discounts. Researchers should verify certificates of analysis and HPLC purity (>98%) when sourcing the material for sensitive applications.
Future prospects for 7-methylquinolin-4-amine derivatives appear promising, particularly in precision medicine and smart materials. The compound's structural versatility allows for numerous structure-activity relationship (SAR) studies, while its photophysical properties continue to inspire innovations in molecular electronics. As synthetic methodologies become more sophisticated, we anticipate broader adoption of this quinoline derivative across interdisciplinary research fields.
860193-92-6 (7-methylquinolin-4-amine) Related Products
- 948292-64-6(4-Amino-5,7-dimethylquinoline)
- 948292-99-7(4-Amino-6,7-dimethylquinoline)
- 948293-21-8(4-Amino-6-ethylquinoline)
- 114058-79-6(4-Methylquinolin-7-amine)
- 874589-77-2(4-Amino-6-methylquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)